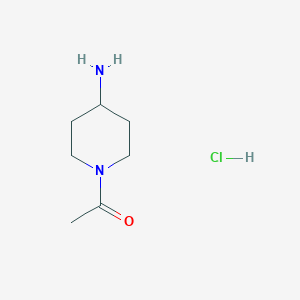

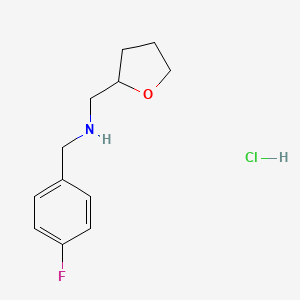

(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorine-substituted benzylamine derivatives can involve multistep reactions starting from commercially available building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material in heterocyclic oriented synthesis (HOS) to prepare various nitrogenous heterocycles . Although the exact synthesis of "(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride" is not detailed, similar synthetic strategies could potentially be applied, involving the use of fluorine-substituted benzyl compounds and subsequent reactions with amines and other reagents to introduce the tetrahydrofuran moiety and form the final hydrochloride salt.

Molecular Structure Analysis

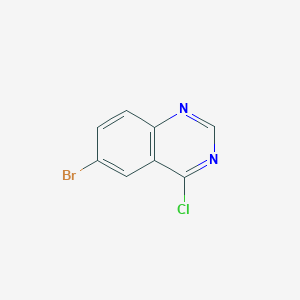

The molecular structure of fluorine-substituted benzylamine derivatives is influenced by the presence of the fluorine atom. In the case of 2-fluorobenzylamine, the fluorine atom affects the flexibility and conformation of the molecule . The presence of fluorine can lead to the formation of intramolecular hydrogen bonds, which stabilize certain conformers. These structural features are likely to be relevant to "(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride" as well, where the fluorine atom could influence the overall molecular conformation and stability.

Chemical Reactions Analysis

Fluorine substitution can significantly affect the chemical reactivity of benzylamine derivatives. The papers suggest that fluorine atoms can participate in hydrogen bonding, which can influence the reactivity and the formation of various heterocyclic compounds . In the context of "(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride," the fluorine atom might similarly affect its reactivity, potentially enhancing its ability to form bonds with other molecules or ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorine-substituted benzylamine derivatives can be quite distinct. For example, the introduction of fluorine can improve the solubility of certain compounds in water or PBS buffer systems . This could suggest that "(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride" may also possess good solubility in aqueous solutions. Additionally, the presence of fluorine can enhance the anti-inflammatory activity of these compounds, indicating potential pharmacological applications .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis and Anti-Inflammatory Activity: Two fluorine-substituted derivatives, including compounds with structural similarities to (4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, were synthesized and examined for their anti-inflammatory properties. These derivatives showed potential for inhibitory effects on LPS-induced NO secretion, indicating their relevance in anti-inflammatory applications (Sun et al., 2019).

Chemical Reactions and Mechanisms

- Unusual C–C Bond Cleavage in Formation of Amine-Bis(phenoxy) Group 4 Benzyl Complexes: A study explored the formation of amine-bis(phenoxy) dibenzyl complexes involving compounds structurally related to (4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride. This research contributes to understanding the mechanisms of bond cleavage and formation in similar chemical structures (Gowda et al., 2014).

Fluorinating Reagents and Applications

- Use as Fluorinating Reagents: Research on dialkyl-∝,∝-difluorobenzylamines, closely related to (4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, demonstrated their potential as novel fluorinating reagents. These compounds can effectively replace hydroxyl groups in alcohols and carboxylic acids with fluorine atoms, highlighting their utility in synthetic chemistry (Dmowski & Kamiński, 1983).

Radiotracer Synthesis and Imaging Applications

- PET Radiotracer Synthesis: The synthesis of [18F]4-fluorobenzyl iodide ([18F]FBI), a compound closely related to the query chemical, was investigated for its reactivity and potential application in the design of dopamine D1 and D2 receptor-based imaging agents, demonstrating its significance in PET radiotracer synthesis (Mach et al., 1993).

Chemical Derivatization and Bioanalysis

- Trapping and Derivatization in Plasma Analysis: A study on 4-fluorobenzyl chloride, structurally similar to the query compound, involved its trapping in human plasma using chemical derivatization. This method, involving the formation of stable derivatives, is crucial for quantitative bioanalysis and highlights the compound's relevance in analytical chemistry (Yang et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

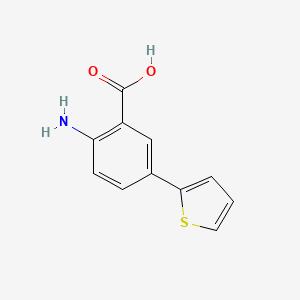

N-[(4-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12;/h3-6,12,14H,1-2,7-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVAABHAIQMHMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=C(C=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine](/img/structure/B1286131.png)

![3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B1286148.png)